molecular formula C10H10O3 B8391817 7-Methyl-2,3-dihydrobenzofuran-6-carboxylic acid

7-Methyl-2,3-dihydrobenzofuran-6-carboxylic acid

Cat. No. B8391817
M. Wt: 178.18 g/mol
InChI Key: FUCRWVOOKPPRMG-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

7-Methyl-1-benzofuran-6-carboxylic acid (synthesized in reagent preparation 15) (0.050 g, 0.28 mmol) was solubilized in anhydrous ethanol (2.0 mL) and 0.050 g of palladium (II) hydroxide (20%) was added. This mixture was shaken for 3 hours under 35 psi hydrogen gas using a Parr hydrogenator apparatus. The mixture was filtered through celite and concentrated in vacuo to give crude 7-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (0.049 g, 97% yield) which was used without further purification. 1H NMR (400 MHz, d6-DMSO): 12.67 (broad s, 1H), 7.33 (d, 1H), 7.11 (d, 1H), 4.55 (t, 2H), 3.23 (t, 2H), 2.32 (s, 3H).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.05 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([OH:13])=[O:12].[H][H]>C(O)C.[OH-].[Pd+2].[OH-]>[CH3:1][C:2]1[C:10]2[O:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
CC1=C(C=CC=2C=COC21)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.05 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=2CCOC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.049 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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